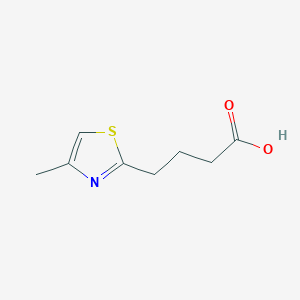
4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the attachment of the butanoic acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through cyclization. The resulting intermediate can then be further reacted with butanoic acid derivatives to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, leading to different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid
- 5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
Comparison: 4-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and industrial processes.
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
4-(4-methyl-1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-6-5-12-7(9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
InChIキー |
NWAALSZDAXHHCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



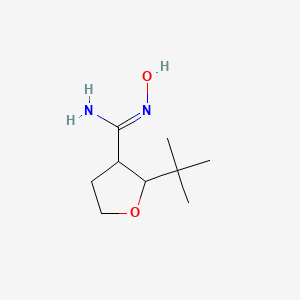
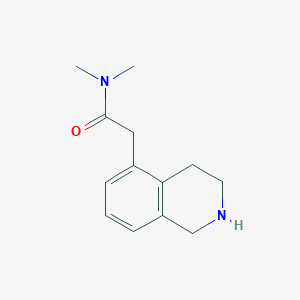

![2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B13251111.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride](/img/structure/B13251115.png)
![[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13251124.png)
![3-[(4-Methylphenyl)methyl]azetidine](/img/structure/B13251125.png)
![1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL](/img/structure/B13251135.png)

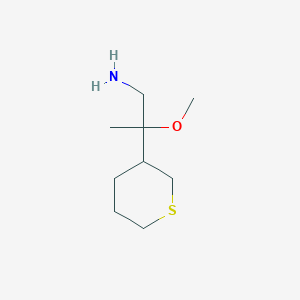
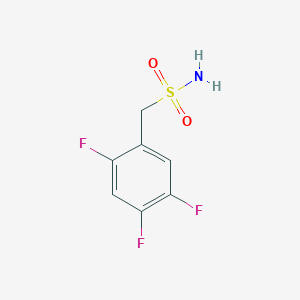
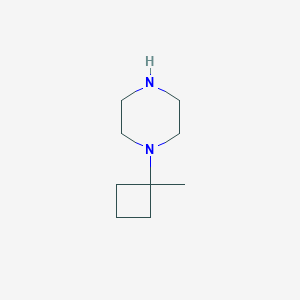
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
